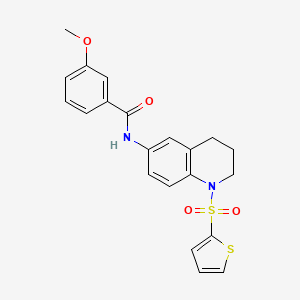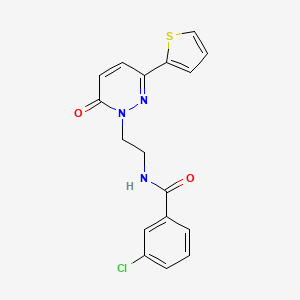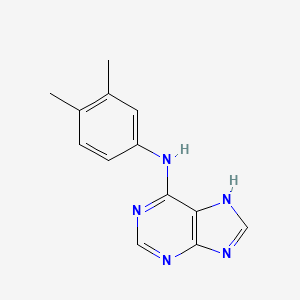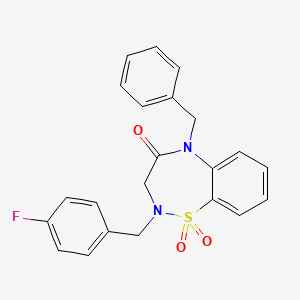
(S)-methyl 3-(pyrrolidin-2-yl)benzoate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of pyrrolidine compounds, such as MPBH, often involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The orientation of substituents on the pyrrolidine ring can lead to different biological profiles of drug candidates, due to the different binding mode to enantioselective proteins .Molecular Structure Analysis
The pyrrolidine ring in MPBH is a five-membered nitrogen heterocycle . This saturated scaffold allows efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional (3D) coverage due to the non-planarity of the ring .Chemical Reactions Analysis
The pyrrolidine ring in MPBH can undergo various chemical reactions, depending on the functional groups present and the reaction conditions . The structure–activity relationship (SAR) of the studied compounds can be influenced by steric factors .Physical And Chemical Properties Analysis
MPBH is a white crystalline powder with a molecular weight of 271.75 g/mol. It has a molecular formula of C14H18ClNO2.Scientific Research Applications
Photophysical Properties
(S)-methyl 3-(pyrrolidin-2-yl)benzoate hydrochloride and similar compounds have been studied for their photophysical properties. For instance, derivatives like methyl salicylate, modified with different elements like S, N, and Se, show varying absorption spectra and emission features, which are significant in the field of photochemistry and material science (Yoon et al., 2019).
Crystal Structure and DFT Study
Research on compounds structurally related to (S)-methyl 3-(pyrrolidin-2-yl)benzoate hydrochloride includes studies on their crystal structure using X-ray diffraction and density functional theory (DFT). These studies reveal insights into the molecular structures and physicochemical properties of such compounds, which are crucial in understanding their reactivity and potential applications in various fields like material science and pharmaceuticals (Huang et al., 2021).
Electropolymerisation and Electrochromic Properties
Derivatives of pyrrolidine, like the one studied in the context of electropolymerisation with Methyl Red azo dye, showcase unique electrochromic properties. These studies are significant for the development of advanced materials with potential applications in electronic displays, smart windows, and sensors (Almeida et al., 2017).
Synthesis and Biological Effects
The synthesis and study of pyrrolidines are vital due to their biological effects, with many being used in medicine. Understanding their synthesis, as in the case of reactions involving N-methyl azomethine ylide, is critical for the development of pharmaceuticals and industrial applications like dyes and agrochemicals (Żmigrodzka et al., 2022).
Antimicrobial Properties
Studies on pyrrolidine derivatives, such as those focused on carvotacetone and monoterpenes, highlight their potential in combating bacterial and fungal infections. This research contributes to the search for new antimicrobial agents, especially against drug-resistant strains (Masila et al., 2020).
Catalysis and Complex Formation
Research into the catalytic properties of pyrrolidine derivatives, particularly in reactions involving metal complexes, is another significant application. These studies help in understanding catalysis mechanisms and developing new catalysts for industrial processes (Nagel & Nedden, 1997).
Synthesis of Novel Compounds
The synthesis of novel compounds, such as pyrrolo[2,1-c][1,4]benzodiazocine ring systems, showcases the versatility of pyrrolidine derivatives in organic chemistry. These syntheses contribute to the development of new chemical entities with potential pharmaceutical or material science applications (Koriatopoulou et al., 2008).
Antimicrobial Evaluation
The evaluation of antimicrobial activities of pyrrolidine derivatives, as seen in the synthesis of pyridyl benzoate derivatives, is crucial in identifying new potential antimicrobial agents. This research is particularly relevant in the context of increasing antibiotic resistance (Eldeab, 2019).
Safety And Hazards
The safety information for MPBH indicates that it may be harmful if swallowed and may cause skin and eye irritation . It may also cause respiratory irritation . The recommended precautionary statements are to avoid breathing dust/fume/gas/mist/vapors/spray and to rinse cautiously with water for several minutes in case of contact with eyes .
Future Directions
properties
IUPAC Name |
methyl 3-[(2S)-pyrrolidin-2-yl]benzoate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2.ClH/c1-15-12(14)10-5-2-4-9(8-10)11-6-3-7-13-11;/h2,4-5,8,11,13H,3,6-7H2,1H3;1H/t11-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZRPGMINKNENCQ-MERQFXBCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C2CCCN2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=CC(=C1)[C@@H]2CCCN2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-methyl 3-(pyrrolidin-2-yl)benzoate hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-(pyridin-3-yl)thiazole](/img/structure/B2374374.png)


![5-Bromo-2-methyl-2H-pyrazolo[3,4-c]pyridine](/img/structure/B2374379.png)

![2-Methyl-5-((4-phenylpiperazin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2374386.png)
![2-[2-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzimidazol-1-yl]-N-phenyl-N-propan-2-ylacetamide](/img/structure/B2374387.png)
![N-(4-(2-oxo-2-((4-(trifluoromethoxy)phenyl)amino)ethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2374388.png)
![2-[(1R,2R)-2-benzyloxy-1-methyl-propoxy]-4-chloro-5-(trifluoromethyl)pyrimidine](/img/structure/B2374390.png)


![(1R,2R,5R,6R)-9-Azabicyclo[3.3.1]nonane-2,6-diol](/img/structure/B2374394.png)

